molecular formula C23H19N3O4 B11116713 N,N'-bis(4-acetylphenyl)pyridine-2,6-dicarboxamide

N,N'-bis(4-acetylphenyl)pyridine-2,6-dicarboxamide

Cat. No.: B11116713
M. Wt: 401.4 g/mol
InChI Key: YOFOUMFGPRXUTO-UHFFFAOYSA-N
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Description

N2,N6-BIS(4-ACETYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is a compound that belongs to the family of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their versatile applications in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites .

Preparation Methods

The synthesis of N2,N6-BIS(4-ACETYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid with 4-acetylphenylamine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

N2,N6-BIS(4-ACETYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N2,N6-BIS(4-ACETYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N2,N6-BIS(4-ACETYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE exerts its effects involves its ability to coordinate with metal ions through its pyridine and amide groups. This coordination can stabilize reactive species and facilitate catalytic reactions. The molecular targets and pathways involved depend on the specific metal ion and the type of reaction being catalyzed .

Comparison with Similar Compounds

N2,N6-BIS(4-ACETYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE can be compared with other pyridine-2,6-dicarboxamide derivatives such as:

The uniqueness of N2,N6-BIS(4-ACETYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE lies in its specific functional groups, which provide distinct reactivity and coordination properties compared to other similar compounds.

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

2-N,6-N-bis(4-acetylphenyl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C23H19N3O4/c1-14(27)16-6-10-18(11-7-16)24-22(29)20-4-3-5-21(26-20)23(30)25-19-12-8-17(9-13-19)15(2)28/h3-13H,1-2H3,(H,24,29)(H,25,30)

InChI Key

YOFOUMFGPRXUTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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